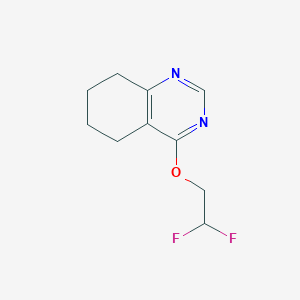

4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline

Description

4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline (CAS: 2197878-06-9) is a tetrahydroquinazoline derivative characterized by a 2,2-difluoroethoxy substituent at the 4-position of the quinazoline core. The compound’s molecular formula is C₁₀H₁₂F₂N₂O, with a molecular weight of 226.21 g/mol. Safety data indicate hazards such as skin irritation (H315) and toxicity if swallowed (H302), necessitating careful handling .

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c11-9(12)5-15-10-7-3-1-2-4-8(7)13-6-14-10/h6,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLNBKHHNJGAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline typically involves the introduction of the difluoroethoxy group to a pre-formed tetrahydroquinazoline scaffold. One common method involves the reaction of 4-hydroxy-5,6,7,8-tetrahydroquinazoline with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized forms of the compound.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinazoline analogs with different substituents.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Tetrahydroquinazoline Derivatives

Structural and Functional Comparison

The table below compares key structural features, molecular weights, and biological activities of 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline with related compounds:

Key Differences in Pharmacological Potential

- Receptor Targeting : Compound 33 () demonstrates that bulky substituents like piperidinylpropoxy at the 4-position are critical for sigma-1 receptor antagonism. In contrast, the difluoroethoxy group may favor interactions with enzymes like DHFR or β-glucosidase, as seen in other tetrahydroquinazolines .

Biological Activity

4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline is a novel compound that has attracted attention in various fields of biological research. Its unique structural features—a quinazoline core and a difluoroethoxy group—contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

- Molecular Formula : C12H14F2N2O

- Molecular Weight : 214.21 g/mol

The presence of the difluoroethoxy group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The quinazoline moiety can interact with various enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation in various cancer models.

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers in vitro and in vivo.

- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from damage.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

-

Anti-inflammatory Effects :

- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.

-

Neuroprotection :

- A neuroprotective study using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound reduced apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-(Fluoromethyl)-5,6-dihydroquinazoline | Moderate | Low | Moderate |

| 4-(Chloro)-5-methylquinazoline | Low | High | Low |

Q & A

Q. How should researchers design assays to evaluate the compound’s selectivity across DHFR orthologs?

- Methodology : Express and purify DHFR from multiple species (e.g., human, P. carinii, Toxoplasma gondii). Run parallel inhibition assays under identical conditions (pH 7.4, 25°C) and analyze selectivity ratios (IC). Use crystallography () to identify structural differences (e.g., active-site residues) driving selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.